2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Description
2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H15F2N3O4S and its molecular weight is 395.38. The purity is usually 95%.
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Scientific Research Applications
Organic Photovoltaics (Solar Cells)
The compound’s structure suggests potential use in organic photovoltaic devices. Researchers have synthesized conjugated polymers incorporating furan and its derivatives, such as poly(4,8-bis(5-(2-ethylhexyl)furan-2-yl)benzo[1,2-b:4,5-b′]difuran-alt-2,5-didodecyl-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (P(BDF-FDPP)) . P(BDF-FDPP) exhibits:
Tyrosinase Inhibition
The compound’s (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have been evaluated for their mushroom tyrosinase inhibitory activity . Tyrosinase inhibitors are relevant in cosmetics and medicine due to their role in controlling melanin production.
Furan-2,5-Dicarboxylic Acid Formation
Under specific conditions, the compound can undergo disproportionation to form furan-2,5-dicarboxylic acid . This reaction has implications in sustainable chemistry and materials science.
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4S/c18-17(19)27(24,25)15-6-2-1-4-13(15)16(23)20-7-8-22-11-12(10-21-22)14-5-3-9-26-14/h1-6,9-11,17H,7-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDKNGKJGIRPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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